![molecular formula C14H10ClN B182010 4-Chloro-2-methylbenzo[h]quinoline CAS No. 61773-04-4](/img/structure/B182010.png)
4-Chloro-2-methylbenzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylbenzo[h]quinoline is a chemical compound that belongs to the family of benzoquinoline derivatives. It is a heterocyclic aromatic compound that contains a quinoline ring with a chlorine and a methyl group attached to it. This compound has gained significant attention in scientific research due to its diverse biological activities, including anticancer, antiviral, and antitumor properties.
作用机制
The mechanism of action of 4-Chloro-2-methylbenzo[h]quinoline is complex and involves multiple pathways. It acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. It induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptors. Additionally, it inhibits the activity of various kinases, such as PI3K/Akt and MAPK, which are involved in cancer cell survival and proliferation.
生化和生理效应
The biochemical and physiological effects of 4-Chloro-2-methylbenzo[h]quinoline are diverse and depend on the specific biological activity being studied. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes, such as topoisomerase and telomerase, which are involved in DNA replication and cell proliferation. Moreover, it inhibits the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One of the major advantages of 4-Chloro-2-methylbenzo[h]quinoline is its potent biological activity against cancer and viral infections. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical settings.
未来方向
There are several future directions for research on 4-Chloro-2-methylbenzo[h]quinoline. One of the major areas of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies to elucidate the specific mechanisms of action of this compound and its potential interactions with other drugs. Moreover, there is a need for preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, there is a need for the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
合成方法
The synthesis of 4-Chloro-2-methylbenzo[h]quinoline can be achieved through various methods. One of the most commonly used methods is the Friedlander synthesis. This method involves the reaction of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinoline ring. The introduction of the chlorine and methyl group can be achieved through various functionalization reactions.
科学研究应用
4-Chloro-2-methylbenzo[h]quinoline has been extensively studied for its diverse biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess antiviral activity against HIV and hepatitis B virus. It inhibits viral replication by targeting viral enzymes and inhibiting viral DNA synthesis. Moreover, it has been shown to possess antitumor activity by inhibiting angiogenesis and metastasis.
属性
CAS 编号 |
61773-04-4 |
|---|---|
产品名称 |
4-Chloro-2-methylbenzo[h]quinoline |
分子式 |
C14H10ClN |
分子量 |
227.69 g/mol |
IUPAC 名称 |
4-chloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
InChI 键 |
QKNAHWOMKABMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
规范 SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
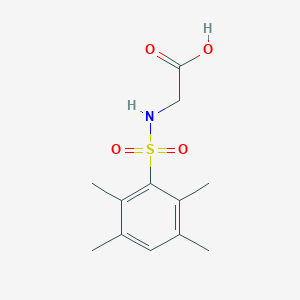
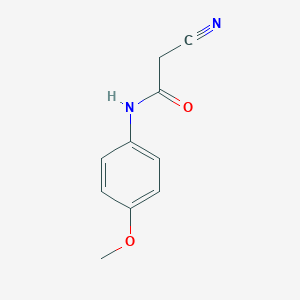
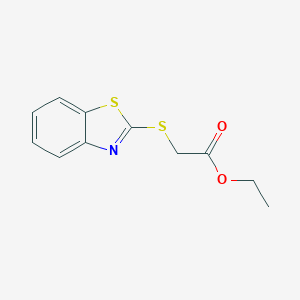
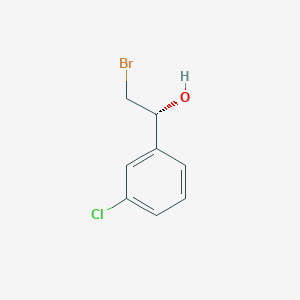




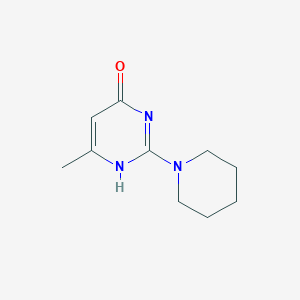
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
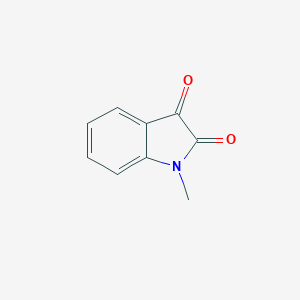
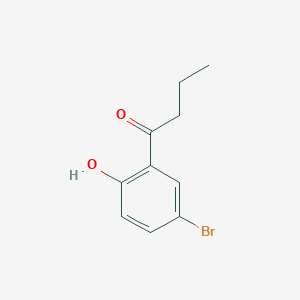
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)